N,N'-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) is a complex organic compound characterized by its unique structure, which includes a methylene bridge connecting two pyrrole-1-carboxamide groups to a hydroxy-methoxyphenyl group
Preparation Methods
The synthesis of N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the formation of the methylene bridge . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N,N’-((4-Hydroxy-3-methoxyphenyl)methylene)bis(2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide) can be compared with similar compounds such as:
Properties
CAS No. |
6950-42-1 |
---|---|
Molecular Formula |
C18H14N4O8 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[[(2,5-dioxopyrrole-1-carbonyl)amino]-(4-hydroxy-3-methoxyphenyl)methyl]-2,5-dioxopyrrole-1-carboxamide |
InChI |
InChI=1S/C18H14N4O8/c1-30-11-8-9(2-3-10(11)23)16(19-17(28)21-12(24)4-5-13(21)25)20-18(29)22-14(26)6-7-15(22)27/h2-8,16,23H,1H3,(H,19,28)(H,20,29) |
InChI Key |
YHEUDBVEPZOSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(NC(=O)N2C(=O)C=CC2=O)NC(=O)N3C(=O)C=CC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.